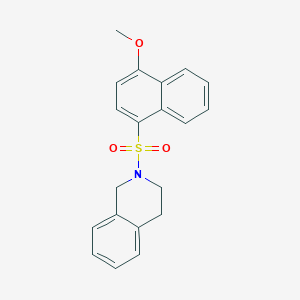

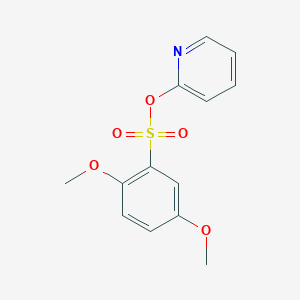

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

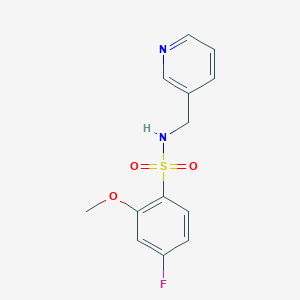

The compound “2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” is a complex organic molecule. It contains a tetrahydroisoquinoline moiety, which is a type of nitrogen-containing heterocycle, and a methoxynaphthalene moiety, which is a type of aromatic hydrocarbon. The two moieties are linked by a sulfonyl group .

Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the tetrahydroisoquinoline moiety might undergo reactions at the nitrogen atom .Applications De Recherche Scientifique

Anticancer Activity

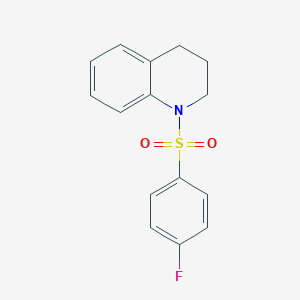

A series of compounds similar to “2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” were designed, synthesized, and evaluated for their anticancer activities . Most of these compounds exhibited moderate to high antiproliferative activity in comparison to the standard drug cisplatin . One of the compounds, 5i, was found to be the most active on MCF-7 and HepG2 cancer cell lines .

Tubulin Polymerization Inhibition

The same series of compounds were also evaluated for their ability to inhibit tubulin polymerization . Tubulin is a key component of the cytoskeleton in eukaryotic cells and is involved in many essential cellular processes . Disruption of tubulin dynamics can arrest the dividing cell in the G2/M phase of the cell cycle and finally result in apoptotic cell death . The compound 5i was found to potently inhibit tubulin polymerization .

Cell Cycle Arrest

Further studies showed that the compound 5i induced cell cycle arrest at the G2/M phase . This is significant because the G2/M phase is a critical stage in the cell cycle where the cell prepares for mitosis or meiosis .

Induction of Cell Apoptosis

In addition to causing cell cycle arrest, the compound 5i was also found to induce cell apoptosis in the MCF-7 cell line . Apoptosis, or programmed cell death, is a crucial process in cancer treatment as it leads to the elimination of cancer cells .

5. Binding to the Colchicine Site of Tubulin Molecular modeling studies suggested that the compound 5i probably binds to the colchicine site of tubulin . Colchicine is a medication that works by binding to tubulin, thereby interfering with the polymerization of microtubules .

Potential for Further Research

Given the promising results of the initial studies, there is potential for further research into the applications of “2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline” and similar compounds . This could include more in-depth studies into their anticancer properties, their effects on different types of cancer cells, and their potential use in combination with other treatments .

Safety and Hazards

Mécanisme D'action

Propriétés

IUPAC Name |

2-(4-methoxynaphthalen-1-yl)sulfonyl-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO3S/c1-24-19-10-11-20(18-9-5-4-8-17(18)19)25(22,23)21-13-12-15-6-2-3-7-16(15)14-21/h2-11H,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIDFHSDDERSIPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)N3CCC4=CC=CC=C4C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4-Methoxynaphthalen-1-yl)sulfonyl)-1,2,3,4-tetrahydroisoquinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

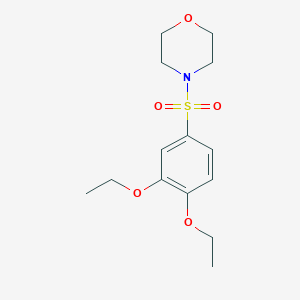

![1-[(2,5-Diethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B344596.png)

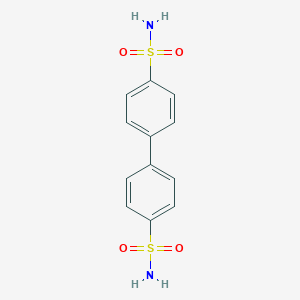

![1-[(4-Ethoxynaphthyl)sulfonyl]-2-methylbenzimidazole](/img/structure/B344602.png)

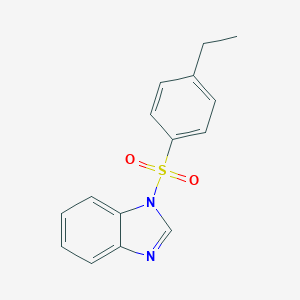

![1-[(2,5-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B344609.png)

![1-[(4-bromo-2,5-dimethylphenyl)sulfonyl]-1H-benzimidazole](/img/structure/B344616.png)